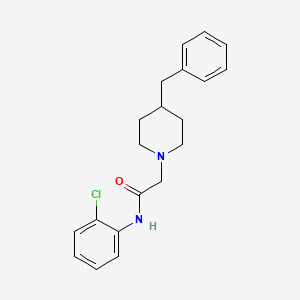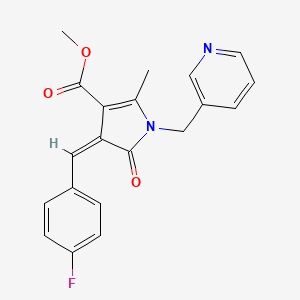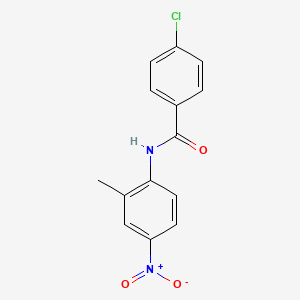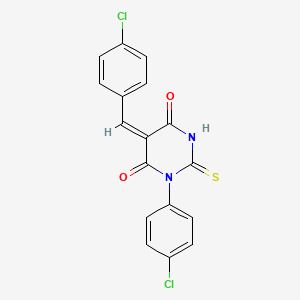![molecular formula C17H18Cl2O3 B5091119 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, also known as diclosulam, is a herbicide used to control weeds in a variety of crops. It was first introduced in 2005 and has since gained popularity due to its high efficacy and low toxicity. In
作用机制
Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have low toxicity to mammals, birds, fish, and insects. It has a low potential for bioaccumulation and is rapidly degraded in the environment. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can have adverse effects on non-target plants, including legumes and some grass species.
实验室实验的优点和局限性
Diclosulam has several advantages for lab experiments. It is highly effective in controlling weeds, which makes it a useful tool for studying plant-plant interactions. It is also relatively easy to apply and has a low potential for off-target effects. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can be expensive and may not be suitable for all types of experiments.
未来方向
There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research. One area of interest is the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops. Another area of interest is the study of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's effects on soil health and microbial communities. Additionally, there is a need for further research on 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's potential impacts on non-target plants and ecosystems.
Conclusion:
In conclusion, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a highly effective herbicide with low toxicity to mammals, birds, fish, and insects. It works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has several advantages for lab experiments, including its high efficacy and low potential for off-target effects. However, it can be expensive and may not be suitable for all types of experiments. There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research, including the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops and the study of its effects on soil health and microbial communities.
合成方法
The synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves several steps. The first step is the synthesis of 2-methoxyphenol, which is achieved by reacting phenol with methanol in the presence of a catalyst. The second step involves the synthesis of 4-(2-methoxyphenoxy)butanol, which is achieved by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base. The final step involves the synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, which is achieved by reacting 4-(2-methoxyphenoxy)butanol with 1,3-dichloro-2-nitrobenzene in the presence of a reducing agent.
科学研究应用
Diclosulam has been extensively studied for its herbicidal properties. It is effective in controlling a wide range of weeds, including broadleaf weeds and grasses. Diclosulam has been used in various crops, including soybeans, corn, wheat, and cotton. It has also been shown to have residual activity, which means it can provide long-lasting control of weeds.
属性
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-15-9-2-3-10-16(15)21-11-4-5-12-22-17-13(18)7-6-8-14(17)19/h2-3,6-10H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYULNOBLVHVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)


![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)